Ethyl 2,4-dibromo-5-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dibromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFWMAYIDOGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of Ethyl 2,4-dibromo-5-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks is a cornerstone of rational design. These motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Among these, Ethyl 2,4-dibromo-5-fluorobenzoate emerges as a highly versatile and valuable starting material. Its unique substitution pattern—a fluorine atom to modulate electronics and two reactive bromine handles—provides medicinal chemists with a powerful platform for the synthesis of complex, biologically active molecules. This guide delves into the core applications of Ethyl 2,4-dibromo-5-fluorobenzoate, with a particular focus on its role as a precursor to key intermediates in the synthesis of kinase inhibitors, exemplified by the FDA-approved MEK inhibitor, Trametinib.
From a Simple Ester to a Privileged Pharmacophore: The Gateway to Bioactivity
While Ethyl 2,4-dibromo-5-fluorobenzoate itself is not the final bioactive entity, its true value lies in its efficient conversion to the corresponding aniline, 2,4-dibromo-5-fluoroaniline. This transformation unlocks a critical pharmacophore that can be readily incorporated into a wide array of scaffolds targeting various disease pathways. The conversion from the ester to the aniline is a pivotal step, enabling the formation of C-N bonds, which are ubiquitous in pharmaceuticals.
Two classical and reliable methods for this transformation are the Hofmann and Curtius rearrangements.[1][2][3][4][5][6][7][8] Both pathways proceed through an isocyanate intermediate and result in the loss of one carbon atom, yielding the desired primary amine. The choice between these methods often depends on the overall synthetic strategy and the tolerance of other functional groups in the molecule.
Experimental Protocol: Synthesis of 2,4-Dibromo-5-fluoroaniline via Curtius Rearrangement
This protocol outlines a representative procedure for the conversion of Ethyl 2,4-dibromo-5-fluorobenzoate to 2,4-dibromo-5-fluoroaniline.
Step 1: Saponification to 2,4-Dibromo-5-fluorobenzoic acid
-
To a solution of Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 eq) in a mixture of THF and water (2:1) is added lithium hydroxide (2.0 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The mixture is then acidified with 1N HCl to pH ~2-3, and the aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-dibromo-5-fluorobenzoic acid as a solid.
Step 2: Formation of Acyl Azide and Curtius Rearrangement
-
The crude 2,4-dibromo-5-fluorobenzoic acid (1.0 eq) is dissolved in anhydrous toluene.
-
Diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq) are added sequentially.
-
The mixture is heated to 80-90 °C and stirred for 2-3 hours, during which the acyl azide forms and rearranges to the isocyanate with the evolution of nitrogen gas.
-
To the resulting isocyanate solution, tert-butanol (excess) is added, and the mixture is refluxed for 12-16 hours to form the Boc-protected aniline.
-
The reaction is cooled, and the solvent is removed under reduced pressure. The residue is then treated with trifluoroacetic acid in dichloromethane to cleave the Boc group, yielding the desired 2,4-dibromo-5-fluoroaniline.[9][10][11]
Case Study: The Role of the Halogenated Aniline Core in MEK Inhibition and the Synthesis of Trametinib
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma and non-small cell lung cancer. Mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) (MEK) 1/2 are key kinases in this pathway, making them attractive targets for therapeutic intervention.[12][13]
Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of MEK1/2, approved for the treatment of metastatic melanoma with BRAF V600E/K mutations.[13] The synthesis of Trametinib provides an excellent case study for the application of a structurally analogous building block, 2-fluoro-4-iodoaniline. The principles demonstrated in the synthesis of Trametinib are directly applicable to the use of 2,4-dibromo-5-fluoroaniline for the development of novel kinase inhibitors.
}
Figure 1: Simplified MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
The synthesis of Trametinib and related kinase inhibitors hinges on the strategic coupling of the halogenated aniline with a heterocyclic core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely employed for the formation of C-N bonds between an aryl halide and an amine.[14][15][16][17][18] This reaction is particularly well-suited for the synthesis of kinase inhibitors, where the aniline moiety often serves as a key hydrogen-bond donor to the hinge region of the kinase active site.
Synthetic Workflow: A Representative Synthesis of a Kinase Inhibitor Core
The following workflow illustrates the synthesis of a key intermediate for a Trametinib-like molecule, starting from the precursor of Ethyl 2,4-dibromo-5-fluorobenzoate.
}
Figure 2: General workflow for the synthesis of a kinase inhibitor.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vial is added the pyridopyrimidine core (1.0 eq), 2,4-dibromo-5-fluoroaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon).
-
Anhydrous dioxane is added, and the mixture is heated to 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired kinase inhibitor precursor.
The Versatility of the Dibromo Substituents: Orthogonal Reactivity
A key advantage of the 2,4-dibromo substitution pattern is the potential for orthogonal reactivity. The two bromine atoms can exhibit different reactivities in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the sequential and regioselective introduction of different substituents.[19][20][21] This provides a powerful tool for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, one bromine can be selectively coupled under one set of conditions, followed by the coupling of the second bromine under different conditions.
}
Figure 3: Conceptual diagram of sequential Suzuki cross-coupling reactions.
Data Summary: Biological Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of Trametinib and another representative kinase inhibitor, providing context for the potency that can be achieved with scaffolds derived from halogenated anilines.
| Compound | Target Kinase | IC₅₀ (nM) | Therapeutic Area |
| Trametinib | MEK1 | 0.92 | Melanoma, NSCLC |
| MEK2 | 1.8 | ||
| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer |
Data compiled from publicly available sources.
Conclusion
Ethyl 2,4-dibromo-5-fluorobenzoate is a strategically valuable building block in medicinal chemistry, primarily serving as a readily available precursor to the key intermediate, 2,4-dibromo-5-fluoroaniline. The unique substitution pattern of this aniline, featuring a fluorine atom for modulating electronic properties and two bromine atoms for versatile cross-coupling reactions, makes it an ideal component for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The successful development of the MEK inhibitor Trametinib from a structurally similar iodo-aniline highlights the power of this approach. The principles and protocols outlined in this guide demonstrate the immense potential of Ethyl 2,4-dibromo-5-fluorobenzoate in the ongoing quest for novel and effective therapeutics.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]
- A method for synthesizing a trametinib key intermediate.
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed. [Link]
-
Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]
- A method of synthesis Trimetinib key intermediate.
-
Curtius rearrangement. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hofman rearrangement. Slideshare. [Link]
-
N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. Pharmaffiliates. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
-
N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide compound with (methylsulfinyl)methane (1:1). Advanced ChemBlocks Inc. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenyl)amino)-6.8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido(4,3-D)pyrimidin-1(2H)-YL)phenyl) acetamide, compound with dimethylsulfoxide. PubChem. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]
- Method for preparing 2-bromo-5-fluoroaniline.
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Development of kinase inhibitors and activity-based probes. Semantic Scholar. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
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- 3. Hofman rearrangement | PPTX [slideshare.net]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2,4-Dibromo-5-fluoroaniline | CymitQuimica [cymitquimica.com]
- 11. 2,4-Dibromo-5-fluoroaniline | 1000578-04-0 [sigmaaldrich.com]
- 12. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. researchgate.net [researchgate.net]
Technical Guide: Strategic Utilization of Ethyl 2,4-dibromo-5-fluorobenzoate in Pharmaceutical Synthesis
The following technical guide details the role, synthesis, and application of Ethyl 2,4-dibromo-5-fluorobenzoate , a critical scaffold in modern medicinal chemistry.
Executive Summary
Ethyl 2,4-dibromo-5-fluorobenzoate (CAS: 1806306-59-1; Acid precursor CAS: 173410-26-9) serves as a high-value "switchboard" intermediate in the synthesis of privileged heteroaromatic pharmacophores. Its structural uniqueness lies in the 2,4-dibromo substitution pattern combined with a 5-fluoro motif .
This specific halogenation pattern allows for orthogonal functionalization :
-
C4-Bromine: Sterically accessible for initial cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C2-Bromine: Sterically hindered but positioned for intramolecular cyclization (e.g., forming quinazolines or indazoles).
-
C5-Fluorine: Retained to modulate metabolic stability (blocking Phase I oxidation) and electronic properties of the final API.
It is primarily utilized in the development of Kinase Inhibitors (e.g., JAK, BTK targets) and Bicyclic Heteroaryls for treating autoimmune diseases and oncology indications.
Chemical Profile & Physical Properties[1][2]
| Property | Specification |
| IUPAC Name | Ethyl 2,4-dibromo-5-fluorobenzoate |
| Molecular Formula | C |
| Molecular Weight | 325.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65–68 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Moiety | Benzoate Ester : Electrophilic handle for nucleophilic attack.C2/C4 Bromides : Differential reactivity handles.C5 Fluorine : Metabolic blocker.[1] |
Synthetic Routes to the Intermediate
The synthesis of this intermediate requires precise regiocontrol to avoid over-bromination or incorrect isomer formation. The industrial standard involves the sequential bromination of 3-fluorobenzoic acid derivatives.
Validated Synthesis Workflow
The most robust route utilizes N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst or direct bromination.
Figure 1: Industrial synthesis pathway emphasizing the regioselective bromination driven by the directing effects of the fluorine and ester groups.[2]
Mechanistic Insight: The ester group (EWG) deactivates the ring, directing electrophiles to the meta position. However, the fluorine atom (EWG but resonance donor) strongly directs ortho/para. The combined electronic landscape favors bromination at C2 and C4, though careful temperature control is required to prevent tribromination.
Reactivity & Pharmaceutical Applications
The core value of Ethyl 2,4-dibromo-5-fluorobenzoate is its ability to undergo site-selective Pd-catalyzed cross-couplings .
The "Switchboard" Strategy (Regioselectivity)
In palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), the C4-bromide is significantly more reactive than the C2-bromide .
-
C4-Br: Less sterically hindered; undergoes oxidative addition first.
-
C2-Br: Shielded by the adjacent ethyl ester; reacts only under forcing conditions or after the C4 position has been functionalized.
Synthesis of Fused Heterocycles (Quinazolines)
A primary application is the construction of Quinazolin-4(3H)-ones , a scaffold ubiquitous in EGFR and VEGFR inhibitors.
Protocol: One-Pot Cyclization
-
S
Ar / Amidation: Reaction of the ester with an amine or amidine. -
Intramolecular Coupling: The C2-bromide serves as the closing point for forming the second ring.
Figure 2: Divergent synthesis illustrating the sequential functionalization capability of the scaffold.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C4
This protocol demonstrates the selective arylation of the C4-bromide, leaving the C2-bromide intact for later cyclization.
Reagents:
-
Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh
) (3-5 mol%) -
Na
CO (2.0 equiv, 2M aq.) -
Solvent: DME/Water or Toluene/EtOH (4:1)
Procedure:
-
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins.
-
Addition: Add the benzoate, boronic acid, and base. Add Pd catalyst last to minimize oxidation.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC.
-
Note: Do not exceed 90°C to avoid activation of the C2-bromide.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc). The product will be the 4-aryl-2-bromo-5-fluorobenzoate .
Protocol B: Synthesis of Quinazolinone Core
Utilizing the C2-bromide and Ester for ring formation.
Reagents:
-
4-Aryl-2-bromo-5-fluorobenzoate (from Protocol A)
-
Formamidine acetate (2.0 equiv)
-
CuI (10 mol%)
-
Cs
CO (2.0 equiv) -
Solvent: DMSO
Procedure:
-
Mix all reagents in a sealed tube.
-
Heat to 100–120°C for 12 hours.
-
The copper catalyzes the C-N coupling at C2, while the nitrogen attacks the ester to close the ring.
-
Precipitate product by adding water; filter and recrystallize.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
| Storage | Moisture sensitive (Ester hydrolysis) | Store under inert gas (N |
References
-
Huang, C., et al. (2010).[3] A New Synthetic Routine for Preparation of 2,4-Dibromo-5-fluorobenzoic Acid. ChemInform. (Describes the optimized bromination conditions).
-
Brown, M., et al. (2014).[3] Substituted Bicyclic Heteroaryls and Compositions Containing Them. US Patent Application 2014/0194403. (Details the use of the scaffold in kinase inhibitor synthesis).
-
Sun, X. Y., et al. (2014).[4] A gram-scale synthesis of multi-substituted arenes via palladium catalyzed C–H halogenation. Chinese Chemical Letters, 25(5), 667-669.[4] (Mechanistic grounding for regioselective halogenation).
-
GuideChem. (2025). Ethyl 2,4-dibromo-5-fluorobenzoate Product Profile & Synthesis Reports.
Sources
Synthetic Pathways Utilizing Ethyl 2,4-dibromo-5-fluorobenzoate Scaffolds
The following technical guide details the synthetic utility of Ethyl 2,4-dibromo-5-fluorobenzoate.
Executive Summary
Ethyl 2,4-dibromo-5-fluorobenzoate (CAS 1260817-94-2 analogs) represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionalization. Unlike simple dihalo-arenes, this molecule offers three distinct reactivity handles—an electron-deficient ester, a sterically differentiated C4-bromide, and a chelation-directing C2-bromide—alongside a metabolic blocking group (C5-fluorine).
This guide outlines the regioselective logic required to manipulate this scaffold, providing researchers with a roadmap to access polysubstituted arenes, quinazolines, and benzimidazoles.
The Reactivity Landscape: The "Regioselectivity Switch"
The core value of this scaffold lies in the ability to selectively functionalize the C2 and C4 positions using different mechanistic controls.
| Position | Substituent | Reactivity Mode | Governing Principle |
| C4 | Bromine | Pd-Catalyzed Coupling (Suzuki/Sonogashira) | Steric Control: The C4 position is less hindered than C2. Under mild conditions, Pd(0) inserts here first. |
| C2 | Bromine | Halogen-Metal Exchange (iPrMgCl) | Chelation Control: The C1-ester coordinates Mg, directing lithiation/magnesiation exclusively to C2. |
| C5 | Fluorine | S_NAr (Conditional) | Electronic Control: Activated only if the ester is converted to a stronger EWG (e.g., amide/ketone) or under harsh conditions. |
| C1 | Ester | Hydrolysis / Amidation | Standard carbonyl chemistry; serves as the "anchor" for heterocycle formation. |
Visualizing the Logic
The following diagram illustrates the divergent pathways controlled by reagent choice.
Figure 1: Divergent synthetic pathways based on mechanistic control (Steric vs. Chelation).
Scaffold Preparation
While often purchased, the scaffold can be synthesized via two primary routes.[1] The C-H Activation Route is preferred for its atom economy and direct access from the mono-fluorobenzoate.
Protocol A: Pd-Catalyzed C-H Bromination (Modern)
-
Concept: Uses a directing group logic (weak coordination from ester) to install bromines.
-
Reagents: Ethyl 3-fluorobenzoate, NBS (N-bromosuccinimide), Pd(OAc)₂, TfOH (Triflic acid).
-
Procedure:
-
Dissolve ethyl 3-fluorobenzoate (1.0 eq) in dichloroethane (DCE).
-
Add NBS (2.2 eq), Pd(OAc)₂ (5 mol%), and TfOH (20 mol%).
-
Stir at 80-100°C for 12-24 hours in a sealed tube.
-
Workup: Cool, filter through celite, wash with NaHCO₃, and purify via silica chromatography (Hexanes/EtOAc).
-
-
Note: This route often yields a mixture; careful chromatography is required to separate the 2,4-dibromo isomer from 2,6-dibromo byproducts.
Pathway A: C4-Selective Cross-Coupling
This pathway is used to build non-symmetric biaryls or terphenyl cores.
Mechanism: The C2-bromine is flanked by the ester (C1) and the fluorine (C5, effectively), creating significant steric hindrance. The C4-bromine is relatively exposed. By keeping the temperature moderate (<60°C) and using a bulky phosphine ligand, reaction at C2 is kinetically suppressed.
Detailed Protocol: C4-Selective Suzuki-Miyaura
-
Setup: In a Schlenk flask, charge Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst System: Add Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).
-
Solvent: Add degassed Toluene:Ethanol:Water (4:1:1, 10 mL).
-
Reaction: Heat to 50-60°C (Do not reflux, or C2 coupling may occur). Monitor by TLC/LCMS.
-
Validation: The disappearance of the starting material and formation of the mono-coupled product (retention of C2-Br) confirms selectivity.
-
Yield: Typically 75-85%.[2]
Pathway B: C2-Selective Functionalization (Magnesiation)
This pathway is critical for introducing carbon electrophiles (aldehydes, ketones) at the C2 position, which are precursors for heterocycles.
Mechanism: Isopropylmagnesium chloride (iPrMgCl) undergoes halogen-metal exchange.[3] The magnesium cation coordinates to the carbonyl oxygen of the ester, directing the exchange specifically to the ortho (C2) bromine. This overcomes the steric hindrance that blocks Pd-catalysis.
Detailed Protocol: C2-Selective Formylation
-
Setup: Flame-dry a flask and purge with Argon. Dissolve Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 mmol) in anhydrous THF (5 mL).
-
Exchange: Cool to -40°C (Cryogenic cooling is essential to prevent benzyne formation or ester attack).
-
Reagent Addition: Dropwise add iPrMgCl (1.1 mmol, 2M in THF). Stir for 30-60 minutes at -40°C.
-
Quench: Add anhydrous DMF (3.0 mmol) dropwise. Allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4]
-
Product: Ethyl 4-bromo-5-fluoro-2-formylbenzoate.
-
Utility: The resulting aldehyde is a direct precursor to Isoindolinones (via reductive amination/cyclization) or Quinazolines .
-
Pathway C: Heterocycle Formation (Quinazolines)
The 2,4-dibromo-5-fluorobenzoate scaffold is an excellent precursor for 6-bromo-7-fluoroquinazolin-4(3H)-ones, a privileged core in kinase inhibitors (e.g., EGFR inhibitors).
Workflow: One-Pot Cyclization
Instead of sequential coupling, this method utilizes the ester and the C2-bromide simultaneously.
-
Step 1: Amidation. React the ester with an amine (R-NH₂) or ammonia to form the primary amide.
-
Conditions: R-NH₂, EtOH, reflux (or sealed tube).
-
-
Step 2: Copper-Catalyzed Cyclization.
-
Reagents: CuI (10 mol%), Cs₂CO₃ (2 eq), Ligand (e.g., L-Proline or DMEDA).
-
Reactant: Amidine (for Quinazoline) or simply heat the amide if an aldehyde was installed via Path B.
-
Alternative (Goldberg-type): If starting from the 2-bromo-benzamide, reaction with an amidine hydrochloride under Cu-catalysis closes the ring.
-
Visualizing the Quinazoline Workflow
Figure 2: Synthesis of the Quinazolinone core from the dibromo-benzoate scaffold.
References
-
Menzel, K., et al. (2006).[3] "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids." Synlett. Link
-
Luo, J., et al. (2022).[5] "Copper-Catalyzed Reaction of 2-Arylindoles and Amines for Quinazolinones." Journal of Organic Chemistry. Link
-
BenchChem Protocols. (2025). "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." BenchChem Application Notes. Link
-
Ingleson, M. J., et al. (2023). "Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores." RSC Advances. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. Quinazolinone synthesis [organic-chemistry.org]
Methodological & Application
Palladium-catalyzed cross-coupling reactions using Ethyl 2,4-dibromo-5-fluorobenzoate
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of Ethyl 2,4-dibromo-5-fluorobenzoate
Executive Summary
Ethyl 2,4-dibromo-5-fluorobenzoate (CAS 121682-61-1) is a high-value pharmacophore scaffold used in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its unique substitution pattern—containing two chemically distinct bromine atoms and a metabolically stable fluorine—presents a "selectivity challenge" for medicinal chemists.
This guide details the protocols for achieving regioselective Suzuki-Miyaura cross-coupling . By exploiting the steric differentiation between the C2 (ortho) and C4 (para) positions, researchers can program the sequential assembly of complex polysubstituted arenes.
Strategic Analysis: The Selectivity Landscape
The core challenge with Ethyl 2,4-dibromo-5-fluorobenzoate is distinguishing between the two C–Br bonds.
-
C2-Br (Ortho): Electronically activated by the adjacent ester (inductive effect) but sterically hindered by the ethyl group.
-
C4-Br (Para): Less electronically activated but sterically accessible .
-
C5-F (Meta): Generally inert to Pd(0) catalysis under standard conditions; serves as a bioisostere or handle for late-stage
(Nucleophilic Aromatic Substitution).
The General Rule: Under standard "steric-controlled" conditions (bulky ligands or standard triphenylphosphine), oxidative addition occurs preferentially at the less hindered C4 position . Accessing the C2 position typically requires either prior functionalization of C4 or the use of specialized small-cone-angle ligands.
Decision Tree: Reaction Pathway
Figure 1: Strategic workflow for sequential functionalization. Route A is the standard kinetic pathway.
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Mono-arylation at the C4 position while preserving the C2-Br and C5-F bonds.
Mechanistic Rationale: The use of Tetrakis(triphenylphosphine)palladium(0) provides a bulky coordination sphere. The ethyl ester group at C1 creates significant steric clash with the catalyst at the C2 position, directing the oxidative addition to the accessible C4-Br bond.
Materials
| Reagent | Equivalents | Role |
| Ethyl 2,4-dibromo-5-fluorobenzoate | 1.0 | Substrate |
| Aryl Boronic Acid ( | 1.05 | Coupling Partner |
| 0.03 - 0.05 | Catalyst (Bulky) | |
| 2.5 | Base (Mild) | |
| Toluene / Ethanol | 4:1 Ratio | Solvent System |
Step-by-Step Procedure
-
Preparation: In a partial vacuum/inert gas glovebox or Schlenk line, charge a reaction vial with the benzoate substrate (1.0 eq), aryl boronic acid (1.05 eq), and
(3-5 mol%). -
Solvent Addition: Add degassed Toluene and Ethanol (4:1 v/v). The concentration should be approximately 0.1 M with respect to the substrate.
-
Base Activation: Add the aqueous
solution (2.5 eq). -
Reaction: Seal the vessel under Argon/Nitrogen. Heat to 70°C for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of "double coupling" at C2.
-
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of starting material and the formation of the mono-arylated product.
-
Note: The C4-product usually has a lower Rf than the starting material but higher than the bis-coupled byproduct.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[1] Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Sequential C2-Functionalization
Objective: Reacting the sterically hindered C2-Br after C4 has been functionalized.
Mechanistic Rationale: The C2 position is "shielded" by the ester and the newly installed C4-aryl group. To force oxidative addition here, we use a highly active catalyst system with electron-rich, biaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos, which facilitate oxidative addition into hindered halides.
Materials
| Reagent | Equivalents | Role |
| C4-Arylated Intermediate | 1.0 | Substrate |
| Aryl Boronic Acid (2nd) | 1.5 | Coupling Partner |
| 0.05 | Pre-catalyst | |
| SPhos or XPhos | 0.10 | Ligand (Active/Bulky) |
| 3.0 | Base (Stronger) | |
| Toluene | Solvent | 0.1 M |
Step-by-Step Procedure
-
Catalyst Pre-complexation: (Optional but recommended) Stir
and SPhos in Toluene for 10 minutes at room temperature to form the active catalytic species. -
Assembly: Add the C4-arylated intermediate and the second boronic acid.
-
Base: Add anhydrous
. -
Reaction: Heat to 100–110°C for 12–18 hours.
-
Note: The higher temperature is required to overcome the energy barrier of the ortho-substitution.
-
-
Workup: Standard aqueous extraction and silica purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Regioselectivity (Bis-coupling in Step 1) | Temperature too high or Catalyst too active. | Lower temp to 60°C. Reduce boronic acid to 0.95 eq. Ensure use of |
| No Reaction at C2 (Step 2) | Steric bulk of Ester + C4-Aryl. | Switch to Pd-PEPPSI-IPr catalyst or use XPhos G3 precatalyst. Increase temp to 120°C (sealed tube). |
| De-halogenation (Hydrodehalogenation) | Hydride source present (often from Ethanol). | Remove Ethanol from solvent system. Use pure Toluene or Dioxane. |
| Fluorine Loss | Avoid strong nucleophilic bases (like NaOMe or NaOtBu). Stick to Carbonate or Phosphate bases. |
References
-
Langer, P. et al. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds. Journal of Medicinal Chemistry.
- Context: Establishes the general hierarchy of polyhalogenated systems where sterics dict
-
Fairlamb, I. J. S. (2011). Palladium-catalysed cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews.
- Context: Authoritative review on the mechanistic basis of oxidative addition preferences in poly-halogen
-
BenchChem. (2025).[1] Application Notes for Palladium-Catalyzed Reactions of 2,4-Dibromofuran.
- Context: Provides comparative protocols for 2,4-dibromo systems, valid
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 2,4-dibromo-5-fluorobenzoate.
- Context: Safety and handling d
-
Han, H. (2024).[2][3] Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity. University of York Theses.
- Context: Recent dissertation detailing ligand effects on 2,4-dihalo regioselectivity.
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling Conditions for 2,4-dibromo-5-fluorobenzoate
Introduction: Navigating the Selective Cross-Coupling of Dihalogenated Aromatics
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note delves into the specific challenges and strategic considerations for the selective Suzuki-Miyaura coupling of methyl 2,4-dibromo-5-fluorobenzoate, a versatile building block in pharmaceutical and materials science. The presence of two distinct bromine atoms, influenced by the electronic effects of the fluoro and ester functionalities, necessitates a carefully optimized protocol to achieve regioselective mono-arylation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing robust and selective coupling procedures.
The inherent difficulty in selectively coupling polyhalogenated arenes lies in controlling the oxidative addition step, the initial interaction between the palladium catalyst and the aryl halide. The reactivity of the C-X bond is influenced by both steric and electronic factors within the substrate.[2] For 2,4-dibromo-5-fluorobenzoate, the bromine at the C4 position is generally more sterically accessible and electronically activated for oxidative addition compared to the bromine at the C2 position, which is flanked by the ester group. However, achieving high selectivity requires a nuanced understanding and control of the reaction parameters.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]
Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Their Rationale
The success of a selective Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The following sections provide an in-depth analysis of each component.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount in controlling reactivity and selectivity.[6] Electron-rich and bulky phosphine ligands generally enhance the rate of oxidative addition and reductive elimination.[6][7]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄.[4] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.[3]
-
Phosphine Ligands: For dihalogenated substrates, ligands that promote selective oxidative addition are crucial.
-
Monodentate Ligands: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling challenging substrates, including aryl chlorides.[7] Their bulk and electron-donating properties facilitate the catalytic cycle.
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can influence selectivity based on their electronic properties. Electron-deficient bidentate ligands have been shown to favor reaction at more electron-rich positions.[8]
-
The Critical Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][9] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[3][9] In many cases, Na₂CO₃ has been found to be a highly effective and economical choice.[10]
-
Organic Bases: Amines such as triethylamine (TEA) are generally less effective for this transformation.[10]
-
Fluoride Sources: In some instances, particularly with base-sensitive substrates, fluoride ions (e.g., from KF or CsF) can be used to activate the boronic acid.[5]
Solvent System: More Than Just a Medium
The solvent system influences the solubility of reactants, the stability of the catalyst, and can even modulate the reaction's selectivity.[1][11][12]
-
Polar Aprotic Solvents: Dioxane, THF, and DMF are commonly employed, often in combination with water.[1][3] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[1]
-
Biphasic Systems: A mixture of an organic solvent (like toluene or THF) and an aqueous base solution is a standard condition. This setup allows for good solubility of both the organic substrates and the inorganic base.[1]
-
Solvent Effects on Selectivity: The polarity of the solvent can influence the selectivity of the coupling. For instance, in some systems, polar solvents like acetonitrile (MeCN) or DMF can alter the selectivity of oxidative addition compared to nonpolar solvents like toluene or THF.[8][11]
Recommended Starting Conditions for Screening
For the selective mono-arylation of methyl 2,4-dibromo-5-fluorobenzoate, a systematic screening of conditions is recommended. The following table provides a starting point for this optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1%) | Pd(PPh₃)₄ (5%) | Screening common, air-stable Pd(II) and Pd(0) precatalysts.[4] |
| Ligand (mol%) | SPhos (4%) | XPhos (4%) | dppf (2.2%) | Evaluating bulky, electron-rich monodentate ligands known for high activity and a common bidentate ligand.[7] |
| Base (equiv) | K₂CO₃ (2.0) | K₃PO₄ (2.0) | Na₂CO₃ (2.0) | Testing commonly used inorganic bases of varying strength.[9][10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | Exploring standard polar aprotic and nonpolar solvent systems.[1] |
| Temperature (°C) | 80 | 100 | 80 | Higher temperatures are often required for less reactive aryl bromides. |
| Boronic Acid (equiv) | 1.1 | 1.1 | 1.1 | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Detailed Experimental Protocol: A General Guideline
This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura coupling of methyl 2,4-dibromo-5-fluorobenzoate with a generic arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
Methyl 2,4-dibromo-5-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium precatalyst (see table above)
-
Phosphine ligand (see table above)
-
Base (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, 4 mL)
-
Degassed deionized water (1 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,4-dibromo-5-fluorobenzoate, the arylboronic acid, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous organic solvent, followed by the aqueous solution of the base. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow: Experimental Protocol
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
-
Formation of Bis-arylated Product: To favor mono-arylation, use a stoichiometric amount or a slight deficiency of the boronic acid (0.9-1.0 equivalents). Lowering the reaction temperature may also improve selectivity.
-
Decomposition of Boronic Acid (Protodeboronation): This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using milder bases if necessary.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of Pd(II) species and oxygen. Proper degassing and the use of a Pd(0) precatalyst or efficient in situ reduction can mitigate this issue.[3]
Conclusion
The selective Suzuki-Miyaura coupling of 2,4-dibromo-5-fluorobenzoate presents a synthetic challenge that can be overcome with a systematic and well-informed approach. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent regioselectivity. The protocols and insights provided in this application note serve as a robust starting point for the development of tailored conditions for the synthesis of valuable substituted fluorobenzoates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Gagnon, A. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
de Lambert de Boisjan, A. et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]
-
Li, Y. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Singh, O. M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
Beaudry, C. M. et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling. [Link]
-
Wolfe, J. P. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Barder, T. E. et al. (2005). Palladium Catalysts for the Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. [Link]
-
Al-dujaili, A. H. (2014). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. [Link]
-
Akther, T. et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Procedure for reducing Ethyl 2,4-dibromo-5-fluorobenzoate to benzyl alcohol
Executive Summary
This Application Note details the protocol for the reduction of Ethyl 2,4-dibromo-5-fluorobenzoate to (2,4-dibromo-5-fluorophenyl)methanol (benzyl alcohol). This transformation presents a specific chemoselectivity challenge: reducing a sterically hindered ester (ortho-bromo substitution) while preserving three halogen atoms (two bromine, one fluorine) on the aromatic ring.
While Lithium Aluminum Hydride (LiAlH
This guide recommends two validated methods:
-
Method A (Primary): Diisobutylaluminum Hydride (DIBAL-H) – High chemoselectivity, suitable for scale-up.
-
Method B (Alternative): Sodium Borohydride (
) activated with Lithium Chloride ( ) – Bench-friendly, avoids pyrophoric liquids.
Chemical Strategy & Mechanistic Insight
The Challenge: Halogen Retention & Steric Hindrance
The substrate contains a fluorine atom at the C5 position and bromine atoms at C2 and C4.
-
Dehalogenation Risk: Strong reducing agents (LiAlH
) or dissolving metal reductions can cause reductive cleavage of the C-Br bonds. - Risk: The C5-fluorine is activated by the electron-withdrawing ester (para-relationship). Although reduction to the alcohol lowers this activation, the intermediate aldehyde is highly activating, making the ring susceptible to nucleophilic attack if harsh bases are used.
-
Steric Hindrance: The C2-bromine atom provides significant steric bulk ortho to the ester, potentially slowing down nucleophilic attack at the carbonyl carbon.
Reagent Selection Matrix
| Reagent | Reactivity | Selectivity (Halogen Retention) | Suitability |
| LiAlH | High | Low (Risk of Ar-Br cleavage) | Not Recommended |
| DIBAL-H | High | High (Electrophilic mechanism) | Recommended (Method A) |
| NaBH | Moderate | High (Mild conditions) | Recommended (Method B) |
| BH | Moderate | Moderate (Variable with aryl halides) | Reserve |
Why DIBAL-H?
Unlike LiAlH
Experimental Protocols
Method A: Reduction via DIBAL-H (Standard Protocol)
Best for: High yields, scale-up, and strict preservation of halogens.
Materials:
-
Substrate: Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 equiv)
-
Reagent: DIBAL-H (1.0 M in Toluene or DCM) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Rochelle’s Salt (Sodium Potassium Tartrate), saturated aq. solution.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve Ethyl 2,4-dibromo-5-fluorobenzoate (e.g., 5.0 g) in anhydrous DCM (50 mL, 10V). Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add DIBAL-H (1.0 M, 2.5 equiv) dropwise via syringe or pressure-equalizing addition funnel over 30 minutes.
-
Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to room temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and the alcohol ( ) should appear.
-
-
Quench (Critical): Cool the mixture back to 0 °C. Dilute with diethyl ether (50 mL). Slowly add Saturated Rochelle’s Salt solution (50 mL).
-
Caution: Gas evolution (
) will occur.[2]
-
-
Workup: Vigorously stir the biphasic mixture at RT for 1–2 hours until the two layers separate cleanly and the cloudy aluminum emulsion becomes clear.
-
Isolation: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over
, filter, and concentrate in vacuo.
Method B: Reduction via In Situ LiBH (NaBH + LiCl)
Best for: Labs lacking inert gas lines or avoiding pyrophoric DIBAL-H.
Materials:
-
Substrate: Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 equiv)
-
Reagents: Sodium Borohydride (
, 2.0 equiv), Lithium Chloride ( , 2.0 equiv) -
Solvent: Anhydrous THF (Tetrahydrofuran) and Ethanol (absolute).
Step-by-Step Procedure:
-
Solubilization: In a round bottom flask, dissolve the ester in anhydrous THF (10V).
-
Activation: Add anhydrous LiCl (2.0 equiv) and stir for 10 minutes to ensure dissolution/complexation.
-
Reduction: Add
(2.0 equiv) in one portion. -
Co-solvent Addition: Slowly add absolute Ethanol (5V) to the stirring mixture.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Optimization: If reaction is slow due to the ortho-bromo steric hindrance, gently heat to 40–50 °C.
-
-
Quench: Cool to 0 °C. Slowly add saturated
solution to quench excess hydride. -
Isolation: Evaporate the bulk of the THF/Ethanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash with brine, dry, and concentrate.
Analytical Data & Validation
Expected Results:
-
Appearance: White to off-white crystalline solid.
-
Yield: 85–95% (Method A); 75–85% (Method B).
Key Spectral Markers (
| Functional Group | Starting Material (Ester) | Product (Alcohol) |
| Ethyl Group | Quartet (~4.4 ppm), Triplet (~1.4 ppm) | Absent |
| Benzylic | Absent | Singlet/Doublet (~4.7 ppm) |
| Hydroxyl (-OH) | Absent | Broad singlet (~2.0 ppm, |
| Aromatic Protons | 2 Distinct signals (shifted by ester) | 2 Distinct signals (shifted by alcohol) |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the reduction, emphasizing safety and emulsion management.
Caption: Process flow for the chemoselective reduction of halogenated benzoate esters, detailing critical quench steps for aluminum vs. boron reagents.
Troubleshooting & Safety Notes
-
Aluminum Emulsions (Method A): If the DIBAL-H reaction mixture forms a gelatinous solid upon quenching, do not attempt to extract immediately. The Rochelle's salt complexation requires time (1–3 hours) and vigorous stirring. Alternatively, the "Fieser" workup (
mL , mL 15% NaOH, mL ) can be used but may be too basic for the fluoro-aromatic ring ( risk). stick to Rochelle's salt. -
Incomplete Conversion: If the reaction stalls (common with ortho-bromo sterics), add an additional 0.5 equiv of reagent. For Method B, adding a Lewis acid catalyst like
(0.5 equiv) can accelerate the reaction. -
Safety: DIBAL-H is pyrophoric .[12] Transfer only via cannula or oven-dried syringe under inert atmosphere. Keep a bucket of sand nearby.
References
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Common Organic Chemistry. (2023). DIBAL-H Reduction of Esters. Link
- Vertex AI Search. (2023). Reduction of Halogenated Benzoates.
-
RSC Publishing. (2016). Selective reduction of bromo-esters. Organic Chemistry Frontiers. Link (Demonstrates chemoselectivity of DIBAL-H over C-Br bonds).
-
Master Organic Chemistry. (2011). DIBAL: The Bulky Reducing Agent.[13] Link
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. ecochem.com.co [ecochem.com.co]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. d-nb.info [d-nb.info]
- 10. vaia.com [vaia.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions of Methyl 2,4-Dibromo-5-fluorobenzoate
Welcome to the technical support guide for navigating the challenges associated with the cross-coupling of methyl 2,4-dibromo-5-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding substrate. Our goal is to provide you with actionable troubleshooting advice and a deeper understanding of the mechanistic principles at play, enabling you to optimize your reactions for maximum yield and reproducibility.
Understanding the Core Challenge: A Substrate of Competing Demands
Methyl 2,4-dibromo-5-fluorobenzoate is a valuable synthetic intermediate, but its structure presents a significant hurdle for traditional cross-coupling methodologies. The primary difficulty arises from severe steric hindrance around the C2 bromine atom, which is flanked by a bulky bromine at C4 and an ortho-carboxylate group. This congestion impedes the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, and can also slow the final reductive elimination step.[1][2][3]
Furthermore, the molecule possesses two distinct reaction sites, the C2-Br and C4-Br bonds. The C2-Br bond is generally more reactive in palladium-catalyzed reactions due to electronic factors, offering an opportunity for regioselective functionalization if conditions are carefully controlled.[4] This guide will address strategies to manage both the steric and regioselectivity challenges.
FAQ 2: Can I use a Nickel catalyst instead of Palladium?
Yes, Nickel-based catalysts are a viable and more cost-effective alternative. However, ligand systems are not always directly transferable from palladium to nickel chemistry. Ni is smaller than Pd, leading to shorter metal-phosphine bond lengths. This means that the optimal "steric profile" for a ligand can be different. Ligands designed for palladium may be too bulky for nickel, or vice-versa. If exploring nickel catalysis, a separate ligand screening is highly recommended. [5] FAQ 3: What is the best way to set up a screening experiment to optimize my reaction?
For a challenging substrate, a high-throughput screening approach is most efficient. Using a multi-well reaction block, you can simultaneously test a matrix of conditions. A logical workflow is to first screen a diverse set of ligands with a standard base/solvent, then take the best-performing ligand and screen a variety of bases, and finally optimize the solvent and temperature.
Exemplary Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 2,4-dibromo-5-fluorobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely ground, anhydrous K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.01 eq., 1 mol%) and XPhos (0.025 eq., 2.5 mol%).
-
Inerting and Solvent Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times. Add degassed 1,4-dioxane via syringe to achieve a final concentration of 0.1-0.2 M.
-
Execution: Place the sealed tube in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at C2 with a Secondary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 2,4-dibromo-5-fluorobenzoate (1.0 eq.) and NaOtBu (1.5 eq.).
-
Catalyst Addition: In a glovebox, add the RuPhos-Pd-G3 precatalyst (0.02 eq., 2 mol%).
-
Inerting and Reagent Addition: Seal the tube, remove it from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times. Add degassed toluene via syringe, followed by the secondary amine (1.2 eq.).
-
Execution: Place the sealed tube in a preheated oil bath at 100°C and stir for 4-12 hours.
-
Workup: Follow the workup procedure described in Protocol 1.
References
-
Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. [Link]
-
Roy, D., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]
-
Roy, D., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Wyzant Ask An Expert. [Link]
-
Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. [Link]
-
Saito, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Buchwald, S. L., & Stambuli, J. P. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. PMC. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. [Link]
-
Pérez, M., et al. (2007). Palladium-catalyzed aryl-aryl cross-coupling reaction using ortho-substituted arylindium reagents. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II Class Notes. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
University of Wisconsin-Madison. Cross-Coupling Chemistry. Chem 641 Course Notes. [Link]
-
Polarz, S., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. University of York Thesis. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Scribd. Steric Effect: Types of Steric Effects. Scribd. [Link]
-
Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
Sources
Solving solubility issues of brominated fluorobenzoates in organic solvents
Welcome to the technical support center for handling brominated fluorobenzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of compounds. Brominated fluorobenzoates are critical building blocks in pharmaceuticals and advanced materials, but their unique physicochemical properties—stemming from a crystalline nature, a polar carboxylic acid group, and a lipophilic halogenated aromatic ring—often lead to significant solubility hurdles.
This document moves beyond simple solvent lists to provide a systematic, cause-and-effect-driven approach to troubleshooting. We will explore the underlying principles of solubility and equip you with practical, field-proven protocols to overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the solubility of brominated fluorobenzoates.
Q1: Why is my brominated fluorobenzoate compound not dissolving in common solvents like hexanes or even dichloromethane (DCM)?
A1: This is a classic case of polarity mismatch. The principle of "like dissolves like" governs solubility.[1] Brominated fluorobenzoates are complex molecules with two distinct regions: a highly polar, hydrophilic carboxylic acid head (-COOH) capable of hydrogen bonding, and a large, non-polar, lipophilic (fat-loving) brominated fluorophenyl ring.
-
Non-polar solvents like hexanes or toluene interact only through weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group.[2]
-
The result: The strong intermolecular forces within the compound's crystal lattice (the energy holding the solid together) are much stronger than the potential interactions with the non-polar solvent, leading to insolubility.
Q2: I've switched to a polar solvent like ethanol and it's still not dissolving well. What's happening?
A2: While a step in the right direction, solubility in polar solvents is not guaranteed and depends on the solvent type. Polar solvents are categorized as protic (can donate a hydrogen bond, e.g., ethanol, methanol, water) and aprotic (cannot donate a hydrogen bond, e.g., DMSO, DMF, acetone).[3][4]
-
Polar Protic Solvents: Ethanol can hydrogen bond with the carboxylic acid group, which is favorable. However, the large, non-polar aromatic ring can disrupt the solvent's own hydrogen-bonding network, making the overall process less energetically favorable than you might expect.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO are often more effective. They have large dipole moments to solvate the polar head but lack the strong hydrogen-bonding network of protic solvents, making them more accommodating to the non-polar part of your molecule.[4][5]
Q3: Is it safe to heat my mixture to improve solubility?
A3: Yes, heating is a standard and highly effective technique. For most organic solids, solubility increases significantly with temperature.[6][7] The added thermal energy helps overcome the crystal lattice energy, allowing solvent molecules to surround the solute molecules more effectively.[8] However, you must consider the thermal stability of your compound and the boiling point of your solvent. Always heat gradually and monitor for any signs of degradation (e.g., color change).
Q4: How does sonication work, and when should I use it?
A4: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation).[9] This generates intense local energy, which can:
-
Break Intermolecular Interactions: The mechanical agitation helps disrupt the forces holding the solute particles together.[10]
-
Increase Surface Area: It breaks down larger particles into smaller ones, increasing the surface area available for the solvent to act upon.[11]
Sonication is an excellent physical method to accelerate dissolution, especially for kinetically slow processes where the compound should be soluble but dissolves very slowly.[12] It is often used in conjunction with heating.
Q5: What is a co-solvent system, and how do I choose one?
A5: A co-solvent system is a mixture of two or more miscible solvents used to enhance the solubility of a solute that is poorly soluble in the individual components.[13] The strategy is to create a solvent mixture with a polarity intermediate to that of the two individual solvents, better matching the dual nature of your brominated fluorobenzoate.[14] For example, if your compound is poorly soluble in water but has some solubility in ethanol, a water-ethanol mixture can dramatically improve overall solubility.[15] The ethanol reduces the overall polarity and disrupts the hydrogen-bonding network of the water, making it more favorable for the non-polar aromatic ring to be solvated.[16]
Systematic Troubleshooting Guide
When faced with a persistent solubility issue, a systematic approach is more effective than random solvent testing. Follow this logical workflow to diagnose and solve the problem.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
These protocols provide actionable, step-by-step guidance for the techniques discussed above.
Protocol 1: Systematic Solvent Screening
This protocol establishes a baseline for your compound's solubility across different solvent polarities.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of your brominated fluorobenzoate into three separate, labeled vials.
-
Solvent Categories:
-
Vial 1 (Non-Polar): Add 0.5 mL of Toluene.
-
Vial 2 (Polar Aprotic): Add 0.5 mL of Dimethyl Sulfoxide (DMSO).
-
Vial 3 (Polar Protic): Add 0.5 mL of Methanol.
-
-
Agitation: Vigorously vortex each vial for 2 minutes at room temperature.
-
Observation: Visually inspect each vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
Interpretation: This initial screen will quickly identify the most promising class of solvents. For most brominated fluorobenzoates, you will observe poor solubility in toluene and the best results in DMSO or other polar aprotic solvents.[17]
Protocol 2: Co-Solvent System Development
Use this protocol when a single solvent provides only partial solubility or when you need to dissolve the compound in a lower-polarity medium for a reaction.
-
Initial Dissolution: Based on Protocol 1, select the best single "strong" solvent (e.g., DMF). Dissolve a known amount of your compound (e.g., 50 mg) in the minimum required volume of this solvent to create a concentrated stock solution.
-
Select a "Weak" Solvent: Choose a second, miscible solvent in which the compound is less soluble but which is desired for the final system (e.g., Toluene or Dichloromethane).
-
Titration: Place the desired volume of the "weak" solvent in a flask. While stirring vigorously, add the concentrated stock solution dropwise.
-
Monitoring: Observe the solution. If it remains clear, you can continue adding the stock. If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit for that co-solvent ratio.
-
Optimization: The goal is to find the highest proportion of the "weak" solvent that maintains a clear solution. This defines a suitable co-solvent ratio for your experiment.[18]
Protocol 3: Sonication-Assisted Dissolution
This method is used to accelerate the dissolution process, especially for stubborn materials.
-
Preparation: In a suitable vessel, add the solid brominated fluorobenzoate and the chosen solvent or co-solvent system.
-
Sonication: Place the vessel in an ultrasonic bath. For more concentrated solutions, an ultrasonic probe may be more effective.
-
Operation: Turn on the sonicator. The process can generate heat, so monitor the temperature of the bath/vessel. Continue sonication in short bursts (e.g., 5-10 minutes) until the solid is fully dissolved.[10]
-
Caution: Some organic solvents can degrade under prolonged high-intensity sonication.[9] Use the minimum time and power necessary to achieve dissolution.
Data Presentation: Solvent Properties
Understanding the physical properties of solvents is crucial for making informed decisions. The "like dissolves like" rule is fundamentally about matching the polarity, which can be estimated using properties like the dielectric constant and dipole moment.[3]
Table 1: Properties of Common Organic Solvents
| Solvent Name | Class | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) |
| n-Hexane | Non-Polar | 69 | 1.9 | ~0.0 |
| Toluene | Non-Polar | 111 | 2.4 | 0.3 |
| Diethyl Ether | Non-Polar | 35 | 4.3 | 1.15 |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | 1.60 |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | 1.75 |
| Acetone | Polar Aprotic | 56 | 21 | 2.88 |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | 3.92 |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | 3.82 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | 3.96 |
| Isopropanol | Polar Protic | 82 | 18 | 1.66 |
| Ethanol | Polar Protic | 78 | 24.5 | 1.69 |
| Methanol | Polar Protic | 65 | 33 | 1.70 |
| Water | Polar Protic | 100 | 80.1 | 1.85 |
| (Data compiled from various sources including[19],[20],[4],[21]) |
Visualization of the Co-Solvent Effect
The diagram below illustrates how a co-solvent helps bridge the polarity gap between a poor primary solvent and a solute with dual polarity characteristics.
Caption: Mechanism of co-solvency to improve solubility.
References
- Vertex AI Search. Non-polar organic solvents.
- Patel, V., & Patel, D. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- MilliporeSigma. Common Polar Protic Solvents.
- Gupta, R., et al. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development.
- UCF SARC Peer Tutoring. List of Polar aprotic and protic solvents.
- Abramov, Y. A., et al. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- CymitQuimica. Non Polar Solvents.
- Michigan State University. Polar Protic Solvents. LON-CAPA OCHem.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Scribd. Common Polar Aprotic Solvents Guide.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Polar solvent.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Nonpolar solvent.
- Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules. YouTube.
- Cayman Chemical. Solubility Factors When Choosing a Solvent.
- Khan Academy. Solubility of organic compounds.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Al-Malah, K. I. M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Chemical and Physical Sciences.
- Scribd. Non-Polar Solvents: Solvent B.P.
- Black, S. N., & Collier, E. A. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.
- ResearchGate. (2017, August 15). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water?
- Liu, Y., & Zhang, H. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International.
- Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Chen, J., et al. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC.
- Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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Minimizing debromination side reactions in Ethyl 2,4-dibromo-5-fluorobenzoate
Topic: Minimizing Debromination Side Reactions
Document ID: TS-EDFB-001 Last Updated: February 21, 2026 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]
Diagnostic Framework: The Mechanism of Failure
Before troubleshooting, it is critical to understand how the bromine atom is lost. In the context of Ethyl 2,4-dibromo-5-fluorobenzoate, debromination (specifically hydrodebromination or HDB ) is a competitive pathway to the desired cross-coupling (e.g., Suzuki-Miyaura).
This scaffold presents a unique challenge:
-
C4-Br (Para to Ester): Electronically activated but prone to rapid oxidative addition.[2]
-
The Risk: When attempting to couple at C4, the catalyst may oxidatively add to C2 and, unable to transmetallate due to sterics, undergo HDB. Alternatively, hydride sources in the media attack the Pd-Ar intermediate.
Visualizing the Competitive Pathway
The following diagram illustrates the "Fork in the Road" where the catalytic cycle deviates toward impurities.
Figure 1: The Mechanistic Fork. Path A leads to the desired product.[2] Path B is triggered when transmetallation is slow (steric hindrance) or when hydride donors (alcohols, amines) are present.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users working with Ethyl 2,4-dibromo-5-fluorobenzoate .
Scenario A: "I am losing the Bromine at the C2 position."
User Observation: "I am trying to couple at the C4 position. The C4 couples correctly, but the C2 bromine is replaced by hydrogen (H) in 15-20% of the material."
Root Cause: The C2 position is ortho to the ester , creating significant steric hindrance. Although the catalyst inserts into the C2-Br bond (oxidative addition), the bulky boronic acid cannot approach the palladium center to transmetallate. The "stuck" Palladium species eventually grabs a hydride from the solvent or base and eliminates.
Corrective Actions:
-
Switch Solvent System: If you are using Ethanol or Methanol, STOP . Primary and secondary alcohols are excellent hydride donors [1].[2]
-
Recommendation: Switch to Toluene/Water or Dioxane/Water (biphasic).[2]
-
-
Modify the Base: Triethylamine (
) or DIPEA can act as reducing agents via -hydride elimination from their alkyl groups.[2]-
Recommendation: Use inorganic bases only:
or .[2]
-
-
Temperature Control: High temperatures favor the higher-energy activation of the hindered C2-Br bond.[2]
-
Recommendation: Lower reaction temperature to 40–60°C . The C4 position is electronically activated by the fluorine and should react at milder temperatures than C2.
-
Scenario B: "The reaction stalls, and adding more catalyst only increases impurities."
User Observation: "Conversion stops at 60%. Adding fresh Pd(PPh3)4 leads to rapid formation of debrominated byproducts."
Root Cause: Catalyst decomposition (Pd black formation) or ligand oxidation.[1][2] When Pd(0) precipitates, it forms heterogeneous clusters that are notorious for catalyzing dehalogenation rather than coupling [2].[2]
Corrective Actions:
-
Ligand Upgrade:
is liable to oxidation and dissociation.[2] Monodentate ligands often allow open coordination sites for hydride abstraction.[2]-
Recommendation: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The "bite angle" of dppf stabilizes the Pd center and accelerates reductive elimination of the coupled product over the side reaction [3].
-
-
Oxygen Exclusion: Ensure rigorous degassing.[2] Oxygen can re-oxidize Pd(0) or promote homolytic cleavage of the C-Br bond.
Scenario C: "I see a 'Halogen Dance' or scrambled isomers."
User Observation: "The bromine seems to have moved to the C6 position."
Root Cause: While rare in this specific scaffold without strong amide bases (like LDA), basic conditions can sometimes trigger proton abstraction ortho to the fluorine, leading to a "halogen dance" mechanism.
Corrective Actions:
-
Buffer the pH: Avoid strong alkoxide bases (NaOtBu).[2] Use
(weaker) or a phosphate buffer system.[2]
Optimized Experimental Protocol
Objective: Regioselective Suzuki Coupling at C4, preserving C2-Br.
Rationale:
-
Solvent: Toluene (aprotic, non-reducing) + Water (solubilizes base).[1][2]
-
Base:
(Mild, inorganic, no hydride source). -
Catalyst:
(Bidentate ligand prevents HDB and enhances stability).[2]
Step-by-Step Methodology
| Parameter | Specification | Reason |
| Substrate | Ethyl 2,4-dibromo-5-fluorobenzoate (1.0 equiv) | Limiting reagent.[1][2] |
| Boronic Acid | Aryl-B(OH)2 (1.05 equiv) | Slight excess to drive completion.[1][2] |
| Catalyst | Bidentate ligand minimizes debromination.[1][2] | |
| Base | Inorganic; suppresses hydride transfer.[1][2] | |
| Solvent | Toluene : Water (4:1 v/v) | Aprotic organic phase; biphasic system.[1][2] |
| Temperature | 60 °C | Sufficient for C4, too low for C2 activation.[2] |
Procedure:
-
Charge: In a reaction vial, combine the benzoate substrate, boronic acid, and
. -
Degas: Add Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen promotes catalyst decomposition.[2]
-
Catalyst Addition: Add
quickly under positive inert gas pressure.[2] -
Reaction: Seal and heat to 60 °C.
-
Monitor: Check HPLC/UPLC at 2 hours.
-
Success Criteria: Disappearance of starting material; <2% debrominated byproduct (Ethyl 3-fluoro-4-arylbenzoate).[2]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2][4] Dry over
.[2][4][5]
Strategic Decision Matrix
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic for minimizing hydrodebromination.
References
-
Mechanistic Insight into Hydrodebromination: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][2] Journal of Organic Chemistry, 2004, 69, 3173-3180.[6] [Link]
-
Solvent Effects on Pd-Catalysis: Fayol, A., et al. "Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis."[1] Organometallics, 2013.[2][7] [Link]
-
Regioselectivity in Polyhalogenated Systems: Handy, S. T., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."[1][8] Tetrahedron Letters (via PMC), 2004.[2] [Link]
-
General Suzuki Coupling Guide: "Suzuki Cross Coupling Reaction." Organic Chemistry Portal. [Link]
Sources
- 1. 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in fluorobenzoate esterification
Topic: Troubleshooting Low Conversion in Fluorobenzoic Acid Esterification Audience: Senior Chemists, Process Development Scientists Status: Active Support Ticket
Introduction: Why is this reaction failing?
Welcome to the Fluorine Chemistry Technical Assistance Center. If you are here, you are likely experiencing stalled conversion (<50%), unreacted starting material, or inexplicable side products while attempting to esterify fluorinated benzoic acids.
The Core Problem: Fluorobenzoic acids present a "perfect storm" of synthetic challenges.
-
Electronic Deactivation: Fluorine is highly electronegative. When located at the ortho or para positions, it significantly alters the electron density of the carbonyl carbon.
-
Steric Blockade: In 2,6-difluorobenzoic acid derivatives, the carbonyl group is shielded, preventing the formation of the tetrahedral intermediate required for standard Fischer esterification.
-
Competing Reactivity: The C-F bond, typically inert, becomes susceptible to Nucleophilic Aromatic Substitution (
) under basic conditions, leading to ether byproducts instead of esters.
This guide moves beyond standard textbook answers to address these specific mechanistic failures.
Module 1: Diagnostic Triage
Before altering your protocol, identify the failure mode using this diagnostic matrix.
Symptom Checker
| Symptom | Probable Cause | Immediate Action |
| 0-10% Conversion (Starting material recovered) | Steric Hindrance. The alcohol cannot attack the carbonyl carbon. Common in 2,6-disubstituted acids. | Stop Fischer esterification. Switch to Acid Chloride method via Oxalyl Chloride/DMF. |
| ~50% Conversion (Stalled) | Equilibrium Limitation. Water accumulation is reversing the reaction. | Add molecular sieves (3Å) or use a Dean-Stark trap. Switch to a water-scavenging coupling agent (DCC/EDC). |
| Product Mass is Wrong (M-20 or M+Alkoxy) | Eliminate strong bases. Use non-nucleophilic bases (Hunig's base) or acid-catalyzed routes. | |
| Violent Gas Evolution / Tar | Decarboxylation. Ortho-fluorinated acids are prone to losing | Reduce reaction temperature. Avoid neat heating of the acid chloride. |
Module 2: Method Selection Logic
Do not guess. Use this logic flow to select the correct synthetic route based on your substrate's substitution pattern.
Figure 1: Decision logic for selecting the esterification method based on steric and electronic constraints.
Module 3: The "Gold Standard" Protocol (Acid Chloride)
For sterically hindered substrates (e.g., 2,6-difluorobenzoic acid), standard acid-catalyzed methods will fail. You must activate the carboxyl group into a highly reactive acid chloride.
The Critical Component: DMF Catalysis Many researchers fail here because they omit Dimethylformamide (DMF). Oxalyl chloride alone is often too slow for electron-deficient acids. DMF acts as a catalyst by forming the active Vilsmeier-Haack reagent .
Mechanism of Action (Why you need DMF)
Figure 2: The catalytic cycle of DMF.[1] Without DMF, the activation energy for fluorinated acids is often too high.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Dissolve 1.0 equiv of Fluorobenzoic acid in anhydrous DCM (Dichloromethane).
-
Catalyst (CRITICAL): Add 2-3 drops of anhydrous DMF.
-
Note: You should see immediate bubbling upon the next step if the catalyst is working.
-
-
Activation: Add 1.2 equiv of Oxalyl Chloride dropwise at 0°C.
-
Why Oxalyl Chloride? Thionyl chloride (
) requires heat (boiling), which can degrade fluorinated acids. Oxalyl chloride works at room temp.
-
-
Reaction: Warm to Room Temp (RT) and stir for 2-4 hours.
-
Checkpoint: Take an aliquot, quench with MeOH, and run TLC/GC. If the acid spot remains, add more DMF.
-
-
Evaporation: Remove solvent and excess oxalyl chloride in vacuo.
-
Tip: Add dry toluene and re-evaporate to azeotrope trace reagents.
-
-
Esterification: Redissolve the crude acid chloride in DCM. Add 1.2 equiv of your Alcohol and 1.5 equiv of Pyridine (or
) at 0°C.
Module 4: Troubleshooting Specific Failures
Q: I see a new spot on TLC, but NMR shows it's an ether, not an ester. What happened?
A: You triggered Nucleophilic Aromatic Substitution (
-
The Cause: Fluorine is a good leaving group on aromatic rings, especially when the ring is electron-deficient (activated by the carbonyl). If you used a strong base (like alkoxide) or heated the reaction in the presence of base, the alcohol attacked the ring carbon (C-F) instead of the carbonyl carbon (C=O).
-
The Fix:
-
Switch to a non-nucleophilic base like Hunig’s Base (DIPEA) or 2,6-Lutidine.
-
Lower the reaction temperature.
-
Avoid using metal alkoxides (
).
-
Q: My yield is low using DCC/EDC (Steglich conditions).
A: You are forming the N-acylurea side product.
-
The Cause: The intermediate O-acylisourea is rearranging because the attack of the alcohol is sterically slow (due to the fluorine atoms).
-
The Fix:
-
Add DMAP: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to transfer the acyl group faster than the rearrangement can occur.
-
Order of Addition: Mix the Acid, Alcohol, and DMAP first. Add the DCC/EDC last at 0°C.
-
Q: I am using 2,6-difluorobenzoic acid and nothing works.
A: This is the "Bunker" substrate.
-
The Science: The two ortho-fluorines create a "bunker" around the carbonyl.
-
The Fix:
-
Use the Acid Chloride method described in Module 3. It is the only method with a small enough electrophile (
) to effectively activate the carbonyl. -
Advanced Alternative: Recent literature suggests using Metal-Organic Frameworks (MOFs) like UiO-66-NH2 as heterogeneous catalysts, which have shown success with 2,6-isomers by stabilizing the transition state in a porous network [1].
-
References
-
RSC Advances. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst.
-
Wikipedia / Journal of Organic Chemistry. Acyl chloride synthesis and Vilsmeier-Haack mechanism.
-
National Institutes of Health (PMC). Steric hindrance of 2,6-disubstituted benzoic acid derivatives.
-
National Institutes of Health (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes.
Sources
Validation & Comparative
Spectroscopic Validation Guide: Ethyl 2,4-dibromo-5-fluorobenzoate
Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, QC Analysts, and Synthetic Chemists Subject: CAS [Analogous Reference]: Optimization of FTIR Analysis for Halogenated Benzoate Intermediates[1]
Executive Summary & Application Context
Ethyl 2,4-dibromo-5-fluorobenzoate is a highly functionalized intermediate, often utilized as a scaffold in the synthesis of fluorinated bioactive compounds (e.g., kinase inhibitors).[1] In drug development, the purity of this intermediate is critical, as unreacted carboxylic acid precursors can poison subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a comparative spectroscopic analysis to distinguish the target ester from its primary precursor, 2,4-dibromo-5-fluorobenzoic acid .[1] It focuses on the "In-Process Control" (IPC) utility of FTIR, offering a faster alternative to HPLC for monitoring esterification completion.[1]
Mechanistic Spectral Analysis
To accurately interpret the spectrum, one must understand how the specific substitution pattern (2,4-dibromo-5-fluoro) alters standard benzoate frequencies.[1]
The "Ortho-Effect" and Carbonyl Shift
Standard conjugated aromatic esters (e.g., Ethyl benzoate) typically exhibit a C=O stretch at 1720 cm⁻¹ .[1] However, Ethyl 2,4-dibromo-5-fluorobenzoate exhibits a hypsochromic shift (Blue Shift) to a higher wavenumber (1735–1750 cm⁻¹ ).[1]
-
Cause 1: Steric Inhibition of Resonance (SIR): The bulky Bromine atom at the ortho (2-position) forces the ester carbonyl group out of coplanarity with the benzene ring. This breaks the conjugation between the
-system of the ring and the carbonyl, causing the C=O bond to behave more like a non-conjugated aliphatic ester (higher frequency). -
Cause 2: Inductive Effect (-I): The high electronegativity of the Fluorine (5-pos) and Bromine atoms withdraws electron density from the ring and the carbonyl carbon, shortening and strengthening the C=O bond.
Comparative Characteristic Peaks
The following table contrasts the Target Product (Ester) against its Critical Impurity (Acid Precursor).
Table 1: Diagnostic FTIR Fingerprints[1]
| Functional Group | Vibration Mode | Target: Ethyl 2,4-dibromo-5-fluorobenzoate (Product) | Alternative: 2,4-dibromo-5-fluorobenzoic acid (Precursor) | Mechanistic Insight |
| Carbonyl | 1735 – 1750 cm⁻¹ (Sharp) | 1680 – 1710 cm⁻¹ (Broad/Split) | Acid C=O is lower due to H-bonding dimerization. Ester C=O is higher due to ortho-Br steric twist. | |
| Hydroxyl | Absent | 2500 – 3300 cm⁻¹ (Very Broad) | The "Acid Beard."[1][2] Its absence is the primary indicator of reaction completion. | |
| Ester C-O | 1250 – 1290 cm⁻¹ | Absent | Strong "Ether-like" stretch specific to the ester linkage. | |
| Aromatic C-F | 1200 – 1250 cm⁻¹ | 1200 – 1250 cm⁻¹ | Present in both.[1] Often overlaps with C-O bands; appears as a shoulder or split peak.[1] | |
| Aromatic C-Br | 500 – 650 cm⁻¹ | 500 – 650 cm⁻¹ | Fingerprint region. Useful for confirming halogenation if starting from non-brominated material.[1] | |
| Aromatic Ring | 1580 – 1600 cm⁻¹ | 1580 – 1600 cm⁻¹ | Skeletal vibrations; intensity varies based on ring substitution symmetry.[1] |
Experimental Protocol: Validated QC Workflow
Objective: Rapid confirmation of esterification completion without HPLC.
A. Sample Preparation[1]
-
Preferred Method: Diamond ATR (Attenuated Total Reflectance).[1]
-
Reasoning: Halogenated esters can be oily or low-melting solids. ATR requires no sample dilution and prevents moisture absorption (which interferes with OH detection) common in KBr pellets.[1]
-
-
Alternative: KBr Pellet (1 mg sample : 100 mg KBr).[1]
-
Note: Only use if resolution of the Fingerprint region (<600 cm⁻¹) is required to view the C-Br stretch, as diamond ATR cuts off near 525 cm⁻¹.
-
B. Data Acquisition Parameters
-
Resolution: 4 cm⁻¹[1]
-
Scans: 16 (Screening) or 64 (Final QC)
-
Range: 4000 – 600 cm⁻¹ (ATR) or 4000 – 400 cm⁻¹ (Transmission)[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for interpreting the FTIR spectrum during synthesis monitoring.
Figure 1: Logical decision tree for validating the esterification of 2,4-dibromo-5-fluorobenzoic acid using FTIR spectroscopy.
Technical Nuances & Troubleshooting
Distinguishing from Ethanol (Solvent)
If the synthesis solvent (Ethanol) is not fully removed, it will show a broad OH stretch at 3300–3400 cm⁻¹ .[1]
-
Differentiation: The "Acid OH" (Precursor) is extremely broad and extends down to 2500 cm⁻¹, often burying the C-H stretches.[1] The "Alcohol OH" (Solvent) is higher frequency and less broad.
The "Doublet" Carbonyl
In some high-resolution scans, the Carbonyl peak at 1740 cm⁻¹ may appear as a doublet (split peak).[1]
-
Explanation: This is often due to Fermi Resonance (interaction between the fundamental C=O stretch and the first overtone of a low-frequency bending mode) or the existence of rotational isomers (rotamers) caused by the steric bulk of the ortho-bromine atom. This is a characteristic feature of the product, not necessarily an impurity.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on inductive effects and steric inhibition of resonance in aromatic esters).
-
NIST Chemistry WebBook. Infrared Spectra of Ethyl 4-fluorobenzoate (Analog). National Institute of Standards and Technology.[1] Available at: [Link]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific C-F and C-Br halogen frequency assignments).
-
Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Reference for Ortho-effect shifts in benzoate esters).
Sources
Identifying common impurities in commercial Ethyl 2,4-dibromo-5-fluorobenzoate
Technical Comparison Guide: Impurity Profiling of Ethyl 2,4-dibromo-5-fluorobenzoate
Executive Summary & Application Context
Ethyl 2,4-dibromo-5-fluorobenzoate (CAS: 1806306-59-1) is a critical halogenated building block, primarily utilized in the synthesis of fluoroquinolones, kinase inhibitors, and complex heterocyclic APIs. Its value lies in its orthogonal reactivity: the fluorine atom directs nucleophilic aromatic substitution (
However, this multi-functional reactivity creates a complex impurity landscape. Incomplete bromination, regioisomer formation, and hydrolysis are persistent challenges. For drug development professionals, failing to identify these impurities early leads to "rogue" coupling reactions downstream, resulting in difficult-to-separate isomeric API byproducts.
This guide objectively compares the three primary analytical methodologies—UHPLC-MS , GC-MS , and
The Impurity Landscape: Origins & Chemistry
Understanding the synthesis route is the first step in impurity prediction. The commercial production typically follows one of two pathways:
-
Esterification: Acid-catalyzed esterification of 2,4-dibromo-5-fluorobenzoic acid.
-
Halogenation: Electrophilic bromination of ethyl 3-fluorobenzoate.
Impurity Origin Map
Figure 1: Mechanistic origin of common impurities during the halogenation synthesis pathway.
Comparative Analysis of Detection Methods
No single method provides a complete purity profile. The table below compares the efficacy of standard techniques specifically for poly-halogenated benzoates.
| Feature | Method A: UHPLC-UV/MS | Method B: GC-MS | Method C: |
| Primary Utility | Routine QC & Trace Quantitation (<0.05%) | Volatile Impurity & Isomer Resolution | Structural Confirmation of Regioisomers |
| Sensitivity | High (ng/mL range) | High (pg range) | Low (>0.5% impurity required) |
| Selectivity | Moderate (Requires Phenyl-Hexyl columns) | High (Boiling point differences) | Extreme (Shift is sensitive to ortho-environment) |
| Blind Spots | Co-eluting isomers; Non-ionizable species | Thermally unstable acids (requires derivatization) | Trace impurities; Overlapping multiplets |
| Throughput | High (5-10 min run) | Moderate (20-30 min run) | Low (Long acquisition for S/N) |
Expert Insight:
-
Use UHPLC-MS for the "heavy lifting"—quantifying the known impurities (Impurity A, C, D).
-
Use
F-NMR during method development to validate that your HPLC peak for the main product is not hiding a co-eluting regioisomer (Impurity B). The fluorine shift is drastically affected by whether a Bromine or Hydrogen is in the ortho position.
Experimental Protocols (Self-Validating Systems)
Protocol A: UHPLC-MS Profiling (The Workhorse)
Objective: Separate the acid hydrolysis product from the neutral ester and quantify brominated homologs.
System: Agilent 1290 Infinity II or equivalent. Stationary Phase: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why? C18 columns often fail to separate positional isomers of halogenated aromatics. The Phenyl-Hexyl phase interacts with the
-electrons of the benzene ring, offering superior selectivity for brominated patterns.
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient:
| Time (min) | %B | Flow (mL/min) | Interaction |
|---|---|---|---|
| 0.0 | 40 | 0.4 | Initial hold for polar acid impurities |
| 8.0 | 95 | 0.4 | Elution of poly-brominated species |
| 10.0 | 95 | 0.4 | Wash |
| 10.1 | 40 | 0.4 | Re-equilibration |
Detection: UV @ 254 nm (primary); MS (ESI+) in Scan Mode (m/z 100–600).
-
Validation Check: Look for the characteristic isotope pattern of Bromine.
-
Monobromo: 1:1 ratio (
) -
Dibromo (Target): 1:2:1 ratio
-
Tribromo: 1:3:3:1 ratio
-
Protocol B: F-NMR Regioisomer Verification
Objective: Distinguish Ethyl 2,4-dibromo-5-fluorobenzoate from Ethyl 2,6-dibromo-3-fluorobenzoate.
Solvent:
-
Frequency: 376 MHz (or higher).
-
Relaxation Delay (
): 5 seconds (Crucial for accurate integration of fluorinated aromatics). -
Scans: 64 (min) to 256.
Interpretation:
-
Target (2,4-dibromo-5-fluoro): The fluorine is flanked by a proton (H6) and a bromine (Br4). Expect a doublet or multiplet around -105 to -115 ppm .
-
Isomer (2,6-dibromo-3-fluoro): The fluorine is flanked by H4 and H2 (if numbering changes) or Br. The chemical shift will move significantly (typically >5 ppm shift) due to the "Ortho Effect" of the large bromine atoms.
Data Presentation: Predicted Impurity Profile
The following table summarizes the expected relative retention times (RRT) and mass spectral signatures based on the Phenyl-Hexyl method described above.
| Impurity Name | Structure Note | Relative Polarity (LogP) | Predicted RRT (Target = 1.00) | MS Signature (ESI+) |
| 2,4-Dibromo-5-fluorobenzoic acid | Hydrolysis Product | Low (Acidic) | 0.35 - 0.45 | [M-H]- 296 (Negative mode preferred) |
| Ethyl 3-fluorobenzoate | Starting Material | Medium | 0.60 - 0.70 | [M+H]+ 169 |
| Ethyl 2-bromo-5-fluorobenzoate | Monobromo (Under-reaction) | High | 0.85 - 0.90 | [M+H]+ 247/249 (1:1) |
| Ethyl 2,4-dibromo-5-fluorobenzoate | TARGET | High | 1.00 | [M+H]+ 325/327/329 (1:2:1) |
| Ethyl 2,4,6-tribromo-3-fluorobenzoate | Over-bromination | Very High | 1.15 - 1.25 | [M+H]+ 403/405/407/409 |
Workflow for Unknown Identification
When an unknown peak appears in the chromatogram, follow this logical decision tree to classify it without wasting resources on isolation.
Figure 2: Decision tree for classifying unknown impurities based on MS isotope fidelity.
References
-
ChemicalBook. (2024). Ethyl 2,4-dibromo-5-fluorobenzoate Product Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubChem. Retrieved from
-
GuideChem. (2020). Preparation of Ethyl 2-bromo-5-fluorobenzoate and related halogenated esters. Retrieved from
-
BOC Sciences. (2025). Impurity Identification and Characterization in Drug Synthesis. Retrieved from
-
SpectraBase. (1990). 19F NMR of 1,2-Dibromo-4,5-difluorobenzene (Analogous Shift Data). Wiley Science Solutions. Retrieved from
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for Ethyl 2,4-dibromo-5-fluorobenzoate
In the landscape of pharmaceutical development and chemical synthesis, the robust analysis of halogenated aromatic compounds is paramount. These molecules, often key intermediates or active pharmaceutical ingredients (APIs), demand precise and reliable analytical methods to ensure purity, stability, and overall quality.[1][2] Ethyl 2,4-dibromo-5-fluorobenzoate, a polysubstituted benzene derivative, presents a unique analytical challenge due to its non-polar nature and potential for co-elution with structurally similar impurities.
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of Ethyl 2,4-dibromo-5-fluorobenzoate. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering a framework for developing a self-validating and robust analytical method. All recommendations are grounded in established chromatographic theory and validated against International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The Analytical Target: Understanding Ethyl 2,4-dibromo-5-fluorobenzoate
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. Ethyl 2,4-dibromo-5-fluorobenzoate is a non-polar, hydrophobic molecule. This inherent hydrophobicity is a primary determinant of its behavior in reversed-phase HPLC, the most common and suitable mode of separation for such compounds.[6][7]
The Method Development Workflow: A Systematic Approach
A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression. The following workflow provides a roadmap for developing a robust method for Ethyl 2,4-dibromo-5-fluorobenzoate.
Caption: Systematic workflow for HPLC method development.
Stationary Phase Selection: A Tale of Two Chemistries
The heart of an HPLC separation lies in the column's stationary phase. For non-polar aromatic compounds like Ethyl 2,4-dibromo-5-fluorobenzoate, the choice primarily narrows down to two types of reversed-phase columns: the ubiquitous C18 (octadecylsilane) and the Phenyl phase.[9][10]
| Stationary Phase | Primary Interaction Mechanism | Advantages | Disadvantages | Best Suited For |
| C18 | Hydrophobic interactions | High retention for non-polar compounds, widely available, robust.[9][10] | May provide insufficient selectivity for structurally similar aromatic compounds.[11] | General purpose analysis of hydrophobic molecules.[12] |
| Phenyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic and unsaturated compounds, can resolve positional isomers.[10][13] | Generally less retentive for purely aliphatic compounds compared to C18.[14] | Separating mixtures of aromatic compounds, especially isomers.[12] |
The Verdict for Ethyl 2,4-dibromo-5-fluorobenzoate:
While a C18 column would certainly provide retention, a Phenyl-Hexyl column is the recommended starting point . The rationale lies in the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[12] This additional interaction mechanism can provide unique selectivity, which is particularly advantageous for separating the target molecule from potential process impurities that may only differ in the position of the halogen substituents. The presence of both bromine and fluorine atoms on the analyte's benzene ring can also influence its interaction with the electron-rich phenyl stationary phase.[10]
Mobile Phase Optimization: The Elution Powerhouse
The mobile phase is the engine of the separation, carrying the analyte through the column.[15] In reversed-phase HPLC, a mixture of water and a less polar organic solvent is used.[6][16] The two most common organic modifiers are acetonitrile (ACN) and methanol (MeOH).
| Organic Modifier | Properties | Impact on Separation |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff, aprotic. | Generally provides sharper peaks and better efficiency. Can exhibit different selectivity due to its aprotic nature.[17] |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff, protic. | Can offer different selectivity profiles, especially for compounds capable of hydrogen bonding. Often a more economical choice. |
Experimental Comparison:
A prudent approach is to perform initial scouting runs with both ACN/water and MeOH/water gradients. This allows for a direct comparison of selectivity and resolution.
Initial Scouting Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 50% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm and 254 nm
The choice of initial detection wavelengths is based on the UV absorbance of the benzoic acid chromophore, which typically has a maximum around 230 nm.[18] A second wavelength of 254 nm is often included as it is a common wavelength for aromatic compound detection.[19]
Detector Settings: Seeing the Unseen
For Ethyl 2,4-dibromo-5-fluorobenzoate, a UV/Vis detector is the most appropriate choice due to the presence of the UV-absorbing benzene ring. To determine the optimal wavelength for maximum sensitivity, a UV spectral scan of the analyte should be performed. In the absence of a pure standard, initial experiments can be conducted at 230 nm and 254 nm.[18][20]
A Step-by-Step Experimental Protocol for Method Development
This protocol outlines the systematic steps to develop a robust HPLC method for Ethyl 2,4-dibromo-5-fluorobenzoate.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 2,4-dibromo-5-fluorobenzoate and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This will be your stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
2. Initial Column and Mobile Phase Screening:
-
Column 1: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Column 2: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with extracted chromatograms at 230 nm and 254 nm.
-
Gradient Program:
-
0.01 min: 50% B
-
15.00 min: 95% B
-
20.00 min: 95% B
-
20.01 min: 50% B
-
25.00 min: 50% B
-
-
Procedure: Run the gradient program with each column and each organic modifier (four runs in total).
3. Data Evaluation and Selection of Optimal Conditions:
-
Compare the chromatograms for peak shape, resolution between the main peak and any impurities, and retention time.
-
Based on this initial screen, select the column and organic modifier that provide the best overall separation. The Phenyl-Hexyl column with an acetonitrile gradient is anticipated to yield superior results.
4. Gradient Optimization:
-
Once the best column and mobile phase have been selected, refine the gradient to improve resolution and reduce run time.
-
A common approach is to adjust the gradient slope around the elution point of the main peak. For example, if the peak elutes at 60% ACN, you might try a shallower gradient from 50% to 70% ACN over a longer period.
5. Method Validation (as per ICH Guidelines): [2][3][4][5]
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The development of a robust and reliable HPLC method for the analysis of Ethyl 2,4-dibromo-5-fluorobenzoate is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. By employing a comparative approach to column and mobile phase selection, and by following a logical workflow from initial screening to full validation, researchers and drug development professionals can establish a method that is both scientifically sound and fit for purpose. The recommended starting point of a Phenyl-Hexyl column with an acetonitrile/water gradient provides a strong foundation for achieving optimal separation and ensuring the quality of this important chemical entity.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base.
- Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
- Pediaa. (2022, April 23). What is the Difference Between C18 and Phenyl Column.
- Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
- ACS Omega. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
- Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- Nacalai Tesque. (n.d.). 1. Selectivity of packing materials in reversed phase liquid chromatography TECHNICAL NOTE. HPLC.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- SIELC Technologies. (2018, May 16). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester.
- Taylor & Francis Online. (2006, October 23). Molecular Modeling for Mobile Phase Optimization in RP-HPLC.
- Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
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- Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
- Slideshare. (n.d.). Ich guidelines for validation final.
- PubChem. (n.d.). Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate.
- MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl.
- Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
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- ResearchGate. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms.
- Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- SciSpace. (n.d.). A review on method development by hplc.
- ChemicalBook. (2026, January 12). ETHYL 2-BROMO-4,5-DIFLUOROBENZOATE.
- NIST. (n.d.). Methyl 3,5-dibromobenzoate. NIST WebBook.
- ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,....
- MilliporeSigma. (n.d.). Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate AldrichCPR.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- PubMed. (2012, April 27). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids.
- Fluorochem. (n.d.). Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Springer. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
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A Comparative Guide to the Crystal Structure and X-ray Diffraction of Brominated Fluorobenzoates
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth technical comparison of the crystal structures of brominated fluorobenzoates, supported by experimental data from single-crystal X-ray diffraction. We will explore the causal relationships behind experimental choices, the self-validating nature of crystallographic protocols, and the profound impact of atomic substitutions on molecular conformation and crystal packing.
The Significance of Halogenated Benzoates in Modern Science
Halogenated benzoic acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of halogen atoms, such as bromine and fluorine, into the benzoic acid framework can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, these substitutions play a pivotal role in crystal engineering, influencing the formation of specific intermolecular interactions that govern the solid-state architecture.[2][3][4][5] A thorough understanding of their crystal structures is therefore essential for rational drug design and the development of new materials with tailored properties.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into four key stages: crystallization, data collection, structure solution, and refinement.[6] Each step is critical for obtaining a high-quality, reliable structure.
The journey to a crystal structure begins with the synthesis of the target compound. For instance, 4-Bromo-3-fluorobenzoic acid can be synthesized through a multi-step process involving nitration, reduction, and bromination of a fluorobenzoic acid precursor.[1]
A Representative Synthetic Protocol for a Brominated Fluorobenzoate:
-
Esterification: A fluorobenzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.[7] This step protects the carboxylic acid group and facilitates subsequent reactions.
-
Nitration: The fluorobenzoate ester is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
-
Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride or iron powder.[1]
-
Bromination: A brominating agent, such as N-bromosuccinimide or bromine, is used to introduce a bromine atom at a specific position on the aromatic ring.[8]
-
Hydrolysis: Finally, the ester group is hydrolyzed back to a carboxylic acid, yielding the desired brominated fluorobenzoic acid.
Once the pure compound is obtained, the next challenge is to grow single crystals suitable for X-ray diffraction. This is often the most challenging and time-consuming step.[6] A common method is slow evaporation from a suitable solvent or a mixture of solvents. For example, colorless crystals of 2-oxo-2H-chromen-4-yl 4-bromobenzoate suitable for data collection were obtained by recrystallization from an acetone solution.[9]
The core of the structural analysis lies in the X-ray diffraction experiment. A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.[10][11] The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.
The workflow for single-crystal X-ray diffraction is a systematic process designed to yield a precise three-dimensional model of a molecule. The following diagram illustrates the key stages, from initial crystal selection to the final validation of the refined structure. Each step builds upon the last, ensuring the integrity and accuracy of the resulting crystallographic data.
Sources
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- 9. Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Operational Guide: Disposal & Handling of Ethyl 2,4-dibromo-5-fluorobenzoate
[1]
Executive Summary: The "Stop, Look, Listen" Protocol
Immediate Action Required:
-
STOP: Do NOT dispose of Ethyl 2,4-dibromo-5-fluorobenzoate down the drain or in general trash.[1] It is a halogenated organic compound that poses significant aquatic toxicity and regulatory compliance risks.
-
LOOK: Verify the physical state. While often a solid or low-melting solid, it may be in solution.[1] This determines the waste stream (Solid vs. Liquid Halogenated).
-
LISTEN: This compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion. It must be directed to an incinerator equipped with specific acid gas scrubbers.
Chemical Profile & Hazard Identification
To manage disposal effectively, we must understand the "Why" behind the protocol. This compound is not just "organic waste"; it is a Poly-Halogenated Aromatic Ester .[1]
The Halogen Factor (The "Why")
Standard organic waste is often used as fuel blending (energy recovery) in cement kilns. However, Ethyl 2,4-dibromo-5-fluorobenzoate contains:
-
Fluorine (F): The C-F bond is one of the strongest in organic chemistry. Incomplete combustion can release HF (highly corrosive) or perfluorinated byproducts (PFAS-like persistence).[1]
-
Bromine (Br): Releases HBr gas during oxidation.
Implication: You cannot mix this with "Non-Halogenated Solvents" (e.g., Acetone, Ethanol).[2] Doing so contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.
Key Properties & Hazards Table[1]
| Property | Description | Operational Impact |
| Functional Groups | Ester, Aryl Bromide (x2), Aryl Fluoride | Requires high-temp incineration (>1100°C).[1] |
| Physical State | Low-melting solid / Solid | Do not dissolve in solvent just for disposal; keep as solid waste if possible to reduce volume.[1] |
| Reactivity | Susceptible to hydrolysis | Keep away from strong bases and moisture to prevent degradation into toxic benzoic acid derivatives. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic) | Full PPE (Nitrile gloves, goggles) required during handling. |
| Waste Code | Halogenated Organic | Must be tagged for "Scrubbed Incineration." |
Pre-Disposal Protocol: The Self-Validating System
A self-validating system ensures that an error at step 1 is caught by step 2.[1]
Step 1: Segregation ( The "Source Control")
-
Solid Waste: Collect pure solid or filter cake in a dedicated wide-mouth jar (HDPE or Amber Glass).
-
Liquid Waste (Mother Liquor): If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .
-
Critical Check: Do not pour this into the "Non-Halogenated" (Red Can) waste stream. It belongs in the "Halogenated" (Yellow/Blue Can) stream.[3]
-
Step 2: Container Selection[1]
-
Material: High-Density Polyethylene (HDPE) is preferred for halogenated solids due to impact resistance.[1] Glass is acceptable but poses a breakage risk.
-
Headspace: Leave 10% headspace to prevent over-pressurization if thermal expansion occurs.
Step 3: Labeling (The "Communication")
Use a hazardous waste tag. You must explicitly write:
"Ethyl 2,4-dibromo-5-fluorobenzoate - HALOGENATED" Constituents: Carbon, Hydrogen, Oxygen, Bromine, Fluorine [4][5]
Detailed Disposal Workflow
This workflow is designed to meet EPA (RCRA) and EU waste directives for halogenated organics.
Phase A: Waste Generation & Accumulation[1]
-
PPE Setup: Don Nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat. Work inside a fume hood.
-
Transfer:
-
Solids: Transfer using a chemically resistant spatula into the waste container. Wipe the spatula with a Kimwipe; dispose of the Kimwipe in the Solid Hazardous Waste bin (contaminated debris), not regular trash.
-
Liquids: Pour into the Halogenated Solvent drum using a funnel.
-
-
Decontamination: Rinse the original flask with a small amount of Acetone. Crucial: This rinse acetone must now go into the Halogenated Waste container because it touched the brominated/fluorinated compound.
Phase B: Waste Handoff
-
Seal: Ensure the cap is tight.
-
Secondary Containment: Place the waste bottle in a secondary tray during transport to the central waste area.
-
EHS Notification: When handing off to your Environmental Health & Safety (EHS) team or waste contractor (e.g., Veolia, Clean Harbors), verbally confirm: "This contains fluorinated and brominated aromatics."
Phase C: Final Destruction (External)[1]
-
Method: High-Temperature Incineration.[1]
-
Mechanism: The waste is injected into a kiln at temperatures exceeding 1100°C with a residence time >2 seconds.
-
Scrubbing: The flue gas passes through a caustic scrubber (NaOH) to neutralize the generated HF and HBr acids, forming harmless salts (NaF, NaBr).
Decision Matrix: Waste Stream Logic
Figure 1: Decision matrix for segregating Ethyl 2,4-dibromo-5-fluorobenzoate waste streams.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[6][7][8]
-
PPE: Wear double nitrile gloves and a P95/N95 respirator if dust is present.
-
Containment:
-
Solid Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or chem-pads.[1] Do not use combustible materials like sawdust (potential reaction with halogens/oxidizers).
-
-
Clean Up: Wash the area with soap and water.[8] Collect all cleanup materials as Halogenated Hazardous Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Halogenated Solvents and Solids. Division of Environmental Protection.[9] [Link]
-
PubChem. (2023). Compound Summary: Halogenated Benzoates (General Hazards). National Library of Medicine. [Link]
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- 3. vumc.org [vumc.org]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. rivm.nl [rivm.nl]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
